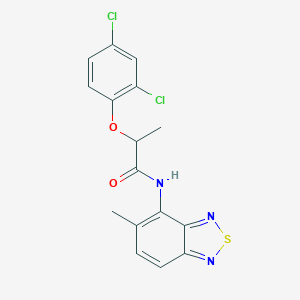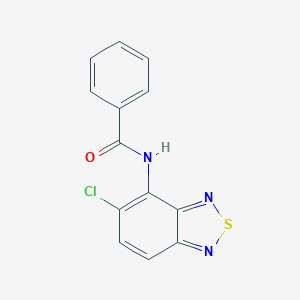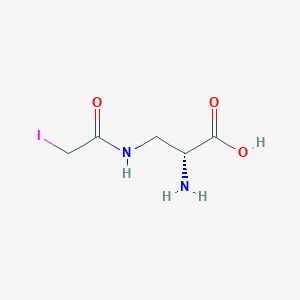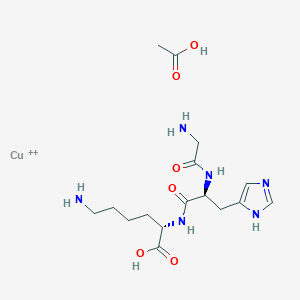![molecular formula C20H19N5O2S B237314 3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a novel compound that has shown promising results in scientific research. It is a benzamide derivative that has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects:
The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using this compound in lab experiments is its potent biological activity. It has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, one of the limitations is that it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail to better understand its biological activity. Additionally, future research could focus on developing more potent and selective analogs of this compound for use in research and clinical applications.
Conclusion:
In conclusion, 3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a novel compound that has shown promising results in scientific research. Its potent biological activity and potential applications in various fields of research make it an attractive option for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form 3-ethoxybenzoyl chloride. This is then reacted with 4-aminobenzylamine to form the intermediate product, which is further reacted with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine to obtain the final product.
Applications De Recherche Scientifique
The compound has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
Nom du produit |
3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
Formule moléculaire |
C20H19N5O2S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-ethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-17-6-4-5-16(11-17)18(26)21-12-14-7-9-15(10-8-14)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26) |
Clé InChI |
KILIXCGRLPTTPG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)



![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)